3,3',4,4'-Tetrabromodiphenyl ether
Overview
Description
3,3’,4,4’-Tetrabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). It is widely used in various industrial applications to reduce the flammability of materials such as plastics, textiles, and electronic equipment. The compound has the molecular formula C12H6Br4O and a molecular weight of 485.79 g/mol .
Mechanism of Action
Target of Action
It is known that this compound interacts with various biological systems, potentially affecting cellular processes .
Mode of Action
3,3’,4,4’-Tetrabromodiphenyl ether interacts with its targets through a process known as debromination . This process involves the removal of bromine atoms from the compound, leading to the formation of diphenyl ether . The debromination process is facilitated by certain catalysts and can be influenced by environmental factors .
Biochemical Pathways
It has been suggested that the compound can induce changes in the expression of intracellular mirnas, which are involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . Additionally, the compound’s debromination process can lead to the generation of diphenyl ether, which may further interact with other biochemical pathways .
Pharmacokinetics
Due to its chemical structure and properties, it is likely that this compound exhibits high persistence and bioaccumulation potential .
Result of Action
The molecular and cellular effects of 3,3’,4,4’-Tetrabromodiphenyl ether’s action are complex and can vary depending on the specific biological system and environmental context. For instance, it has been reported that the compound can cause oxidative stress by inhibiting antioxidant enzymes and increasing the content of malondialdehyde, a marker of oxidative damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3’,4,4’-Tetrabromodiphenyl ether. For example, the presence of certain catalysts can enhance the compound’s debromination process . Moreover, the compound’s persistence and potential health hazards make it a significant concern in various environmental contexts .
Biochemical Analysis
Biochemical Properties
3,3’,4,4’-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. These interactions can lead to the formation of reactive oxygen species (ROS), causing oxidative stress in cells . Additionally, 3,3’,4,4’-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal thyroid hormone homeostasis .
Cellular Effects
The effects of 3,3’,4,4’-Tetrabromodiphenyl ether on cells and cellular processes are diverse. It has been observed to induce apoptosis in germ cells through oxidative stress pathways . Furthermore, it can alter cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . These disruptions can impair cell function and contribute to various adverse health effects.
Molecular Mechanism
At the molecular level, 3,3’,4,4’-Tetrabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in detoxification processes, such as glutathione S-transferases . Additionally, it can activate nuclear receptors, such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression . These molecular interactions contribute to the compound’s toxicological profile and its potential to cause harm to living organisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,4,4’-Tetrabromodiphenyl ether can change over time. The compound is relatively stable, but it can undergo debromination and other degradation processes under certain conditions . Long-term exposure to 3,3’,4,4’-Tetrabromodiphenyl ether has been shown to cause persistent oxidative stress and inflammation in cells . These temporal effects highlight the importance of considering both short-term and long-term impacts when assessing the compound’s safety.
Dosage Effects in Animal Models
The effects of 3,3’,4,4’-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects, such as liver damage and reproductive toxicity . Threshold effects have been observed, indicating that there is a dose below which no adverse effects are detected . At high doses, 3,3’,4,4’-Tetrabromodiphenyl ether can cause significant harm, including endocrine disruption and neurotoxicity .
Metabolic Pathways
3,3’,4,4’-Tetrabromodiphenyl ether is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions . These metabolic processes can influence the compound’s toxicity and its potential to bioaccumulate in living organisms. Additionally, 3,3’,4,4’-Tetrabromodiphenyl ether can affect metabolic flux and alter the levels of various metabolites, contributing to its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,3’,4,4’-Tetrabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver . These distribution patterns can influence the compound’s bioavailability and its potential to cause adverse effects.
Subcellular Localization
The subcellular localization of 3,3’,4,4’-Tetrabromodiphenyl ether can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum (ER) and mitochondria, where it can induce ER stress and mitochondrial dysfunction . These effects can disrupt cellular homeostasis and contribute to the compound’s toxicological profile. Additionally, post-translational modifications and targeting signals may direct 3,3’,4,4’-Tetrabromodiphenyl ether to specific cellular compartments, influencing its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’,4,4’-Tetrabromodiphenyl ether is typically synthesized through the bromination of diphenyl ether. The reaction involves the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination. The process can be carried out in the presence of a catalyst, such as iron or aluminum bromide, to enhance the reaction rate and selectivity .
Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetrabromodiphenyl ether involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The final product is purified through techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3,3’,4,4’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Hydroxylated PBDEs.
Reduction: Debrominated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Scientific Research Applications
3,3’,4,4’-Tetrabromodiphenyl ether has several scientific research applications:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of PBDEs.
Analytical Chemistry: Employed as a standard in analytical methods for detecting and quantifying PBDEs in environmental samples.
Material Science: Investigated for its flame-retardant properties in various materials.
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)
- 2,3’,4,4’-Tetrabromodiphenyl ether
- 3,3’,5,5’-Tetrabromodiphenyl ether
Comparison: 3,3’,4,4’-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties. Compared to other tetrabromodiphenyl ethers, it has distinct reactivity and environmental persistence. Its specific bromination pattern also affects its biological activity and toxicity profile .
Properties
IUPAC Name |
1,2-dibromo-4-(3,4-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLOWMCGZHYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877030 | |
Record name | BDE-77 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93703-48-1 | |
Record name | 3,3′,4,4′-Tetrabromodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93703-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4,4'-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093703481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-77 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-4-(3,4-dibromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',4,4'-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77SUV8J25T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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